molecular formula C18H24ClNO3 B1681019 (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate CAS No. 155058-71-2

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate

Cat. No. B1681019
M. Wt: 337.8 g/mol
InChI Key: WTPAXDRULIZRDJ-UHFFFAOYSA-N
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Description

“(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate” is a chemical compound with the molecular formula C18H24ClNO3 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C17H23NO3/c1-18-13-7-8-14 (18)10-15 (9-13)21-17 (20)16 (11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3 . This indicates the presence of various functional groups and the arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 289.4 g/mol . Other computed properties include XLogP3 of 1.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 5, Exact Mass of 289.16779360 g/mol, Monoisotopic Mass of 289.16779360 g/mol, Topological Polar Surface Area of 49.8 Ų, Heavy Atom Count of 21, and a Complexity of 353 .

Scientific Research Applications

Antidepressant Potential

A study explored the antidepressant potential of novel tropane analogs, including compounds structurally related to "(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate." These compounds, selective inhibitors of serotonin and dopamine uptake, demonstrated behavior patterns in the Forced Swimming Test (FST) similar to clinically effective antidepressants. The results suggest these compounds, by influencing specific monoamine uptake, could be therapeutically useful as potential antidepressant medications (Hemby et al., 1997).

Neurological Insights

Another study utilized a derivative of this compound to investigate the role of the dopaminergic system in akinetic mutism, a condition resulting from cerebral arterial infarct. The research highlighted the critical link between the perturbation of the subcortical dopaminergic system and akinetic mutism, suggesting the restoration of dopaminergic function might ameliorate such conditions (Yang et al., 2007).

Diagnostic Imaging

In diagnostic imaging, compounds structurally similar to "(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate" have been applied in Parkinson's disease studies. For instance, the use of TRODAT-1, a cocaine analogue labeled with technetium-99m for SPECT imaging, reflects the integrity of presynaptic dopamine neuron terminals. This facilitates the evaluation of dopaminergic function in clinical PD patients, offering a reliable alternative to traditional PET imaging techniques (Huang et al., 2003).

Potential Antipsychotic Activity

Research into muscarinic receptor ligands, which share structural similarities with "(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate," has uncovered unexpected antipsychotic-like activities. These compounds exhibit partial agonist effects at specific muscarinic receptors and demonstrate functional dopamine receptor antagonism, suggesting a novel approach in the treatment of schizophrenia (Bymaster et al., 1998).

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids and has attracted attention from many researchers due to its wide array of interesting biological activities . This suggests that there could be potential future research directions involving this compound.

properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPAXDRULIZRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate
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(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate
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(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate
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(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate

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